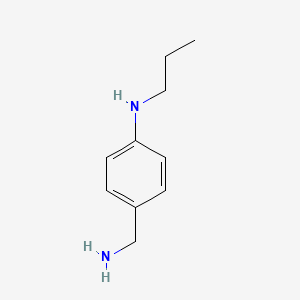

4-(aminomethyl)-N-propylaniline

描述

Structural Context and Significance of Aminophenyl Derivatives in Organic Chemistry

Aminophenyl derivatives are a critical class of compounds in organic chemistry, serving as versatile intermediates in a vast array of synthetic transformations. The amino group on the phenyl ring can be readily modified to introduce a wide range of functionalities, making these compounds valuable precursors for pharmaceuticals, agrochemicals, and polymers. chemrxiv.org The presence of both a primary and a secondary amine in 4-(aminomethyl)-N-propylaniline offers potential for selective chemical modifications, a feature highly sought after in synthetic chemistry.

The aminophenol substructure, closely related to aminophenyl derivatives, is a "privileged structure" in medicinal chemistry, frequently appearing in natural products and pharmaceutically active compounds. theclinivex.com These scaffolds are integral to the development of drugs with diverse therapeutic applications. google.comgoogle.com

Historical Development and Emerging Research Trajectories of Aniline (B41778) and Aminomethylbenzene Scaffolds

The history of aniline is rich, beginning with its isolation in 1826 and its pivotal role in the birth of the synthetic dye industry. irjmets.combiosynth.com Its journey from a component of coal tar to a fundamental building block in modern chemistry highlights its enduring importance. acs.org The development of aniline-based drugs, such as the first effective antibacterial sulfonamides, marked a new era in medicine. acs.org

Aminomethylbenzene scaffolds, also known as benzylamines, are crucial components in many biologically active molecules. acs.org The development of efficient catalytic methods for the synthesis of benzylamines, such as the direct amination of benzyl (B1604629) alcohols, is an active area of research. acs.orgrsc.org These methods aim to provide more sustainable and atom-economical routes to these valuable compounds.

Rationale for Dedicated Academic Investigation into this compound

While specific research on this compound is sparse, its structure suggests several potential avenues for investigation. The dual amine functionalities could be exploited for the synthesis of novel polymers, ligands for catalysis, or as a scaffold for creating libraries of compounds for biological screening. The combination of a flexible propyl chain and a rigid phenyl ring could impart interesting conformational properties, which might be relevant in drug design. The lack of dedicated studies represents a knowledge gap and an opportunity for original research to explore its synthetic utility and potential applications.

Overview of Key Research Domains and Methodological Approaches

Research in areas related to this compound is vibrant. Key domains include:

Catalysis: The development of metal-based catalysts for the selective N-alkylation of anilines and related compounds is a major focus. acs.org These methods often employ transition metals like palladium or nickel to achieve high selectivity and yield. rsc.org

Medicinal Chemistry: The design and synthesis of novel compounds based on aminophenyl and aminophenol scaffolds for drug discovery remains a highly active field. theclinivex.comgoogle.comgoogle.com

Materials Science: Aniline and its derivatives are fundamental to the production of polyurethanes and other polymers. biosynth.com

Methodologically, the synthesis of related N-alkylanilines often involves the reaction of an aniline with an appropriate alkyl halide or alcohol under catalytic conditions. acs.org Characterization of such compounds would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry.

Structure

3D Structure

属性

IUPAC Name |

4-(aminomethyl)-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,12H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFBJLJLNYEIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Advanced Preparative Strategies for 4 Aminomethyl N Propylaniline

Established Synthetic Routes to N-Propylated Aniline (B41778) Building Blocks

The synthesis of the N-propylated aniline core is a foundational step. The most direct method involves the N-alkylation of aniline. A highly efficient vapor-phase reaction of aniline with 1-propanol (B7761284) over a Cu/SiO2 catalyst has been reported. researchgate.net This method can achieve 100% conversion of 1-propanol with over 92% selectivity for N-propylaniline at a reaction temperature of 260°C. researchgate.net

Alternative liquid-phase methods include the reductive alkylation of aniline with propanal. researchgate.net Another approach involves using dimethyl carbonate (DMC) for N-alkylation, catalyzed by onium salts in the presence of water, which has proven effective for producing N,N-dialkylated anilines and can be adapted for mono-alkylation. researchgate.net For laboratory-scale synthesis, direct alkylation using propyl halides in the presence of a base is a common, though sometimes less selective, method.

| Method | Reactants | Catalyst/Reagent | Conditions | Selectivity/Yield |

| Vapor-Phase Alkylation | Aniline, 1-Propanol | Cu/SiO2 | 260°C, Atmospheric Pressure | >92% for N-propylaniline |

| Liquid-Phase Alkylation | Aniline, Dimethyl Carbonate (DMC) | Onium Salts / H2O | Optimized liquid phase | High yield for N,N-dimethylaniline (adaptable) |

| Reductive Alkylation | Aniline, Propanal | Raney Nickel / H2 | Not specified | General method for N-alkylation |

| Direct Alkylation | Aniline, Propyl Halide | Base (e.g., K2CO3) | Varies | Can result in over-alkylation |

Methodologies for Introducing the Aminomethyl Functionality on Substituted Aromatic Systems

The aminomethyl group (–CH2NH2) is a crucial functional group in many organic compounds. ontosight.aiwikipedia.org Its introduction onto an aromatic ring, such as in the N-propylaniline system, can be achieved through several strategic pathways. A common approach is not direct aminomethylation but the introduction of a precursor functional group at the desired para position, which is subsequently converted to the aminomethyl group.

Key precursor strategies include:

Cyanation followed by reduction: The introduction of a cyano group (–CN) onto the aromatic ring, typically via Sandmeyer reaction of an appropriate diazonium salt or palladium-catalyzed cyanation of an aryl halide, provides a nitrile intermediate. This nitrile can then be reduced to the primary amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Formylation followed by reductive amination: Introduction of a formyl group (–CHO) via reactions like the Vilsmeier-Haack reaction or Gattermann-Koch formylation yields an aldehyde. This aldehyde can then be converted to the aminomethyl group through reductive amination with an ammonia (B1221849) source. masterorganicchemistry.com

Nitromethylation followed by reduction: While less common, the introduction of a nitromethyl group (–CH2NO2) can be followed by reduction to the aminomethyl group.

For the synthesis of 4-(aminomethyl)-N-propylaniline, a practical route would involve the electrophilic substitution of N-propylaniline. Due to the activating, ortho, para-directing nature of the N-propylamino group, a substituent can be introduced at the para position. To control reactivity and prevent side reactions, the amine may first be protected, for instance, as an acetamide. utdallas.edu

Reductive Amination Protocols for this compound Synthesis

Reductive amination is a highly versatile and controlled method for forming carbon-nitrogen bonds. masterorganicchemistry.com It involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine or ammonia to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comyoutube.com This method avoids the over-alkylation issues common with direct alkylation. masterorganicchemistry.com

A specific protocol for synthesizing this compound via this route would start with a para-substituted N-propylaniline, namely 4-formyl-N-propylaniline.

Proposed Reductive Amination Pathway:

Imine Formation: 4-formyl-N-propylaniline is reacted with a source of ammonia (e.g., ammonium (B1175870) acetate) in a suitable solvent like methanol. youtube.com This reaction forms an intermediate imine. The reaction is typically carried out under mildly acidic conditions (pH ~4-5), which catalyzes imine formation. youtube.com

In Situ Reduction: A selective reducing agent is used to reduce the imine to the desired primary amine. Sodium cyanoborohydride (NaBH3CN) is an ideal reagent for this step because it is mild enough not to reduce the starting aldehyde but is effective at reducing the protonated imine (iminium ion). masterorganicchemistry.comyoutube.com Other reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can also be used, offering a less toxic alternative to cyanide-based reagents. masterorganicchemistry.com

| Step | Reactants | Reagents | Key Intermediate |

| 1. Imine Formation | 4-formyl-N-propylaniline, Ammonia Source (e.g., NH4OAc) | Mild Acid Catalyst | N-(4-(propylamino)benzylidene)methanimine |

| 2. Reduction | Imine Intermediate | Sodium Cyanoborohydride (NaBH3CN) or Sodium Triacetoxyborohydride (NaBH(OAc)3) | This compound |

Multi-step Reaction Sequences for Constructing the this compound Core

Constructing the target molecule requires a logical sequence of reactions that builds the structure while managing functional group compatibility. Often, this involves the use of protecting groups to prevent unwanted side reactions. utdallas.edu Two plausible multi-step synthetic routes are outlined below.

Route A: Starting from a Substituted Aniline

This route begins with an aniline already containing a functional group at the para position that can be later converted to the aminomethyl group.

N-Propylation: Start with 4-nitroaniline. The amino group is N-propylated using a propyl halide (e.g., 1-bromopropane) in the presence of a base. This yields N-propyl-4-nitroaniline.

Nitro Group Reduction: The nitro group of N-propyl-4-nitroaniline is reduced to a primary amine (–NH2) using standard conditions, such as catalytic hydrogenation (H2/Pd-C) or metal-acid reduction (e.g., Sn/HCl). This step yields N¹-propylbenzene-1,4-diamine.

Conversion to Aminomethyl (via Diazotization/Cyanation/Reduction): The newly formed primary aromatic amine at the C4 position is selectively converted to a diazonium salt and then to a nitrile via the Sandmeyer reaction. Subsequent reduction of the nitrile with LiAlH4 or H2/catalyst yields the final product, this compound. This multi-step conversion is complex and highlights the need for careful functional group manipulation.

Route B: Building on N-Propylaniline

This route starts with the readily available N-propylaniline and introduces the second functional group.

Acylation (Protection): The secondary amine of N-propylaniline is protected by reacting it with acetic anhydride (B1165640) to form N-(4-propylphenyl)acetamide. This prevents the amine from interfering with the subsequent electrophilic substitution and directs the substitution to the para position. quizlet.comresearchgate.net

Electrophilic Aromatic Substitution (Formylation): The protected compound undergoes a Vilsmeier-Haack reaction (using POCl3/DMF) to introduce a formyl group (–CHO) at the para position, yielding 4-formyl-N-(propyl)acetanilide.

Reductive Amination: The formyl group is converted to an aminomethyl group using the reductive amination protocol described in section 2.3.

Deprotection: The acetyl protecting group is removed via acid or base hydrolysis to reveal the secondary amine, yielding the final product, this compound.

Enantioselective and Diastereoselective Approaches in Related Aminomethyl Anilines

While specific enantioselective syntheses for this compound are not widely documented, principles from related syntheses can be applied. Enantiomerically pure aminomethyl anilines are valuable in medicinal chemistry. nih.gov Asymmetric synthesis often focuses on the reduction of a prochiral imine or the addition of a nucleophile to an imine.

One strategy involves the asymmetric reduction of a C=N double bond. nih.gov For a related synthesis, a prochiral ketimine could be reduced using a chiral catalyst system, such as a Noyori-type transfer hydrogenation catalyst (e.g., Ru(II)-chiral diamine complex) or a chiral phosphoric acid catalyst. nih.gov

Another approach is the enantioselective addition of nucleophiles. For example, a copper-squaramide cooperative catalysis has been used for the enantioselective N-H insertion reaction with anilines to create α-arylglycine esters, demonstrating a method for creating chiral amine centers. researchgate.net Similarly, proline-catalyzed asymmetric α-amination followed by reductive amination has been used to synthesize chiral 2-aminomethyl pyrrolidines and piperidines, a strategy that could be adapted for aromatic systems. figshare.com

Process Optimization and Scale-Up Considerations for this compound Production

Scaling up the synthesis of this compound from the laboratory bench to industrial production requires careful optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring operational safety.

Key considerations include:

Catalyst Selection and Loading: For steps like N-propylation or hydrogenation, optimizing the catalyst is crucial. Heterogeneous catalysts (like the Cu/SiO2 for N-propylation researchgate.net or Pd/C for hydrogenation) are preferred for ease of separation and recycling. Catalyst loading and lifetime must be evaluated to minimize costs.

Solvent and Reagent Choice: Solvents should be selected based on reaction performance, cost, safety, and environmental impact (green chemistry principles). The use of hazardous reagents like LiAlH4 may be replaced with safer, more scalable alternatives like catalytic hydrogenation or sodium borohydride (B1222165) derivatives.

Continuous Flow Synthesis: For many of the reaction steps, such as N-arylation or photoredox-catalyzed reactions, transitioning from batch processing to a continuous flow system can offer significant advantages. nih.gov Flow chemistry allows for better control over reaction parameters (temperature, pressure, mixing), improved safety with hazardous intermediates, and higher productivity. Automated continuous flow synthesis has been successfully used to produce related heterocyclic structures on a gram scale. nih.gov

Purification: Developing an efficient purification strategy is critical. Industrial-scale purification would likely involve distillation or crystallization rather than chromatographic methods, which are common in the lab. For instance, in the synthesis of 4-aminodiphenylamine, a multi-stage refining process is employed to achieve high purity. google.com

Chemical Reactivity and Derivatization Chemistry of 4 Aminomethyl N Propylaniline

Reactions Involving the Primary Aminomethyl Moiety

The primary amine of the aminomethyl group is a potent nucleophile and readily participates in a variety of reactions.

Formation of Imines, Schiff Bases, and Amides

The primary amine of 4-(aminomethyl)-N-propylaniline can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction typically occurs under conditions that facilitate the removal of water, such as azeotropic distillation or the use of a dehydrating agent. google.com The reaction is often catalyzed by an acid or base. organic-chemistry.org For instance, the reaction with a ketone in the presence of an alkaline catalyst can yield the corresponding ketimine. google.com

Amide bond formation is another key reaction of the primary aminomethyl group. nih.govorganic-chemistry.org This can be achieved by reacting this compound with carboxylic acids or their derivatives, such as acid chlorides, anhydrides, or esters. khanacademy.org The direct amidation with a carboxylic acid often requires a coupling agent to activate the carboxylic acid. nih.gov Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (hydroxybenzotriazole) and a base. nih.gov Alternatively, reaction with a more reactive acid chloride can proceed readily, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct. khanacademy.org

Table 1: Examples of Reactions Involving the Primary Aminomethyl Moiety

| Reactant | Reagent/Conditions | Product Type |

| Aldehyde/Ketone | Acid or base catalyst, removal of water | Imine/Schiff Base |

| Carboxylic Acid | EDC, HOBt, base | Amide |

| Acid Chloride | Base (e.g., pyridine, triethylamine) | Amide |

| Acid Anhydride (B1165640) | Heat or catalyst | Amide |

Nucleophilic Additions and Substitutions

The primary aminomethyl group, being a strong nucleophile, can participate in various nucleophilic addition and substitution reactions. masterorganicchemistry.com For example, it can undergo Michael addition to α,β-unsaturated carbonyl compounds. nih.govnih.gov It can also act as a nucleophile in substitution reactions, displacing leaving groups from alkyl halides or other electrophilic substrates. nih.gov The nucleophilicity of primary amines like the one in this compound is generally higher than that of ammonia (B1221849), making these reactions efficient. masterorganicchemistry.com

Cyclization Reactions and Heterocycle Formation

The presence of two reactive amine functionalities within the same molecule opens up possibilities for intramolecular cyclization reactions to form heterocyclic structures. For instance, if the molecule is first derivatized to introduce a suitable electrophilic center, subsequent intramolecular reaction with the aminomethyl group can lead to ring closure. beilstein-journals.orgnih.gov An example of such a strategy involves the reaction of a related N-(2-alkynyl)aniline with an electrophile, leading to the formation of quinoline (B57606) derivatives. nih.gov While not directly involving this compound, this demonstrates a general principle that could be applied. Another potential cyclization pathway could involve the formation of an indazole ring system from a 2-aminomethyl-phenylamine derivative through an N-N bond-forming oxidative cyclization. organic-chemistry.org

Transformations at the Secondary Aniline (B41778) Nitrogen (N-Propyl Group)

The secondary amine of the N-propylaniline moiety also exhibits characteristic reactivity, although it is generally less nucleophilic than the primary aminomethyl group due to steric hindrance and the electronic effects of the aromatic ring.

N-Alkylation and Quaternization Reactions

The secondary aniline nitrogen can undergo N-alkylation with alkyl halides or other alkylating agents. psu.edugoogle.com This reaction can be challenging to control, as over-alkylation to form a tertiary amine or even a quaternary ammonium (B1175870) salt can occur. psu.edu The choice of solvent and reaction conditions can influence the selectivity of mono-alkylation. psu.edu For instance, the use of ionic liquids as solvents has been shown to promote selective N-monoalkylation of anilines. psu.edu Visible-light-induced N-alkylation of anilines with alcohols in the presence of a catalyst like NH4Br offers a greener alternative to traditional methods. nih.gov

Acylation and Sulfonylation of the Secondary Amine

Similar to the primary amine, the secondary aniline nitrogen can be acylated to form amides. niscpr.res.iniscientific.orgresearchgate.net However, due to its lower reactivity, more forcing conditions or more reactive acylating agents may be required compared to the primary amine. niscpr.res.in Selective acylation of the primary amine in the presence of the secondary amine is often possible by carefully choosing the acylating agent and reaction conditions. niscpr.res.in For example, diacylaminoquinazolinones have been shown to be highly selective acylating agents for primary amines in the presence of secondary amines. niscpr.res.in The secondary amine can also react with sulfonyl chlorides to form sulfonamides.

Table 2: Examples of Reactions at the Secondary Aniline Nitrogen

| Reactant | Reagent/Conditions | Product Type |

| Alkyl Halide | Base, solvent (e.g., ionic liquid) | N-alkylated aniline |

| Alcohol | Visible light, catalyst (e.g., NH4Br) | N-alkylated aniline |

| Acid Chloride | Base | Amide |

| Sulfonyl Chloride | Base | Sulfonamide |

Aromatic Ring Functionalization and Substitution Chemistry

The aniline-like nature of the aromatic ring in this compound renders it highly susceptible to electrophilic attack. The amino groups, being strong activators, direct incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.com

Electrophilic Aromatic Substitution Patterns

The N-propylamino and aminomethyl groups are both electron-donating, thus activating the benzene (B151609) ring towards electrophilic aromatic substitution (SEAr). chemistrysteps.com This increased nucleophilicity of the ring facilitates reactions with a variety of electrophiles. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org

The directing influence of the amino groups predominantly channels electrophiles to the positions ortho and para to the N-propylamino group. chemistrysteps.com The resonance stabilization of the cationic intermediate, known as the sigma complex, is significantly enhanced when the electrophile attacks at these positions, as the nitrogen atom can donate electron density to the pi system. wikipedia.org

However, the high reactivity of the aniline ring can sometimes lead to challenges in controlling the extent of substitution, potentially resulting in multiple substitutions. nih.gov For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To achieve monosubstitution, it is often necessary to moderate the activating effect of the amino group, for example, by converting it into an amide. This strategy also helps to mitigate the steric hindrance that can disfavor ortho substitution. libretexts.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-(aminomethyl)-2-nitro-N-propylaniline, 4-(aminomethyl)-3-nitro-N-propylaniline |

| Bromination | Br₂, FeBr₃ | 2-bromo-4-(aminomethyl)-N-propylaniline, 3-bromo-4-(aminomethyl)-N-propylaniline |

| Sulfonation | SO₃, H₂SO₄ | 5-(aminomethyl)-2-(propylamino)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-acetyl-4-(aminomethyl)-N-propylaniline, 3-acetyl-4-(aminomethyl)-N-propylaniline |

It is important to note that Friedel-Crafts reactions can be complicated by the basic nature of the aniline nitrogen, which can coordinate with the Lewis acid catalyst, deactivating the ring. chemistrysteps.com

Nucleophilic Aromatic Substitution in Activated Systems

While aromatic rings are generally electron-rich and thus not prone to nucleophilic attack, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. wikipedia.orgbyjus.com This typically requires the presence of a good leaving group on the aromatic ring and strong electron-withdrawing groups positioned ortho or para to it. wikipedia.orgmasterorganicchemistry.com These electron-withdrawing groups are necessary to activate the ring for nucleophilic attack. byjus.com

Therefore, for this compound to undergo SNAr, it would first need to be modified to include such activating groups. For example, if a nitro group were introduced onto the ring, it could facilitate the displacement of a leaving group by a nucleophile. byjus.com The mechanism of SNAr involves the formation of a negatively charged intermediate called a Meisenheimer complex. libretexts.org

The reaction is generally not favored in unactivated systems due to the high electron density of the benzene ring. wikipedia.org The presence of the electron-donating amino groups in this compound further disfavors direct nucleophilic attack on the ring.

Oxidative and Reductive Transformations of this compound

The functional groups of this compound are susceptible to both oxidation and reduction. The aniline nitrogen can be oxidized, and if nitro groups are introduced onto the aromatic ring, they can be subsequently reduced.

A recent study has demonstrated a method for the synthesis of indazoles from 2-aminomethyl-phenylamines through an N-N bond-forming oxidative cyclization. organic-chemistry.org This process involves the oxidation of the anilinic nitrogen to a nitroso intermediate, which then undergoes cyclization. organic-chemistry.org This suggests that the N-propylamino group in this compound could potentially undergo similar oxidative transformations.

Conversely, should the aromatic ring be nitrated, the resulting nitro groups can be readily reduced to amino groups using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. This transformation is a common strategy in the synthesis of substituted anilines.

Chemo- and Regioselective Derivatization Strategies

The presence of multiple reactive sites in this compound necessitates careful control to achieve selective derivatization.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, the primary aminomethyl group is generally more nucleophilic than the secondary N-propylaniline. This difference can be exploited to selectively acylate or alkylate the primary amine under controlled conditions.

Regioselectivity , particularly in the context of aromatic substitution, is crucial. As discussed, the inherent directing effects of the amino groups favor substitution at the ortho and para positions. byjus.com However, to achieve substitution at other positions or to control the degree of substitution, protecting group strategies are often employed. libretexts.org For example, the N-propylamino group could be acylated to form an amide. This not only reduces its activating influence but also introduces steric bulk, which can favor para substitution over ortho. libretexts.org The amide can later be hydrolyzed to restore the amino group.

Synthetic strategies such as the Suzuki cross-coupling reaction have been employed to create derivatives of similar structures, such as 4-(arylmethyl)prolines, with a high degree of control over the final product. ethz.chthieme.de Such methods could potentially be adapted for the derivatization of this compound.

Coordination Chemistry and Metal Complexation of 4 Aminomethyl N Propylaniline

Design Principles for 4-(aminomethyl)-N-propylaniline-Based Ligands

The design of ligands derived from this compound would be guided by the strategic exploitation of its inherent structural features to achieve specific coordination geometries and electronic properties in the resulting metal complexes. The presence of two distinct amine functionalities—a primary aminomethyl group and a secondary N-propylaniline nitrogen—allows for a variety of ligating behaviors.

Key design principles would include:

Chelation: The spatial arrangement of the two nitrogen donors allows for the formation of a seven-membered chelate ring with a metal center. While seven-membered rings are generally less stable than five- or six-membered rings, the flexibility of the aminomethyl group could facilitate this mode of binding.

Bridging: The ligand can act as a bridging unit between two metal centers. The N-propylaniline nitrogen could coordinate to one metal, while the aminomethyl nitrogen binds to a second, leading to the formation of coordination polymers or discrete polynuclear complexes.

Monodentate Coordination: Under certain steric or electronic conditions, the ligand might coordinate through only one of its nitrogen atoms, leaving the other available for further functionalization or supramolecular interactions.

Modification of the Ligand Backbone: The reactivity of the primary amine and the aromatic ring offers avenues for chemical modification. For instance, Schiff base condensation of the aminomethyl group with aldehydes or ketones could introduce additional donor atoms, creating multidentate ligands with tailored coordination pockets.

The choice of the N-propyl group on the aniline (B41778) nitrogen also influences the ligand's properties. It provides a degree of steric bulk that can be tuned by replacing it with other alkyl groups, thereby controlling the coordination environment around the metal ion.

Synthesis and Structural Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound would likely involve the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of metal, counter-ion, and reaction conditions would be crucial in determining the final product.

Based on analogous systems, the characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Changes in the N-H stretching frequencies of the aminomethyl and N-propylaniline groups upon coordination would provide evidence of metal-ligand bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would reveal changes in the chemical shifts of the ligand's protons and carbons upon complexation, offering insights into the coordination mode.

The expected coordination numbers and geometries would vary depending on the transition metal and the ligand-to-metal ratio. For instance, with late transition metals like Cu(II) or Zn(II), tetrahedral or square planar geometries might be anticipated.

Chelation Modes and Stereochemical Features in Coordination Compounds

The versatility of this compound as a ligand would give rise to several possible chelation modes and stereochemical outcomes.

Bridging Coordination: When acting as a bridging ligand, it could adopt various conformations, leading to different spatial arrangements of the metal centers. This could result in the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks.

Stereoisomerism: The non-planar nature of the chelate ring and the potential for chiral centers upon coordination could lead to the formation of stereoisomers, such as diastereomers or enantiomers, particularly if the metal center itself is stereogenic.

The table below presents hypothetical bond parameters for a bidentate chelated complex of this compound with a generic transition metal (M), based on typical values observed for similar N-donor ligands.

| Parameter | Expected Value Range |

| M-N(aminomethyl) Bond Length (Å) | 2.0 - 2.2 |

| M-N(aniline) Bond Length (Å) | 2.1 - 2.3 |

| N(aminomethyl)-M-N(aniline) Bite Angle (°) | 85 - 95 |

Electronic Structure and Bonding Analysis of this compound-Metal Adducts

The electronic structure and the nature of the metal-ligand bond in complexes of this compound would be influenced by the interplay of sigma-donation from the nitrogen lone pairs and any potential pi-interactions involving the aniline aromatic ring.

Sigma Donation: Both nitrogen atoms act as sigma-donors, contributing electron density to the metal center. The relative basicity of the two nitrogens would affect the strength of their respective bonds.

Pi-Interactions: The aniline pi-system could engage in pi-interactions with the metal d-orbitals. The extent of this interaction would depend on the orientation of the aromatic ring relative to the metal's coordination sphere.

Computational Studies: Density Functional Theory (DFT) calculations would be instrumental in providing a detailed understanding of the electronic structure. nih.gov These calculations could elucidate the molecular orbital interactions, charge distribution, and the nature of the frontier orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and spectroscopic properties of the complexes. nih.gov

Magnetic Properties of Metal Complexes Incorporating this compound Ligands

The magnetic properties of complexes formed with this ligand would be dictated by the choice of the transition metal ion and the resulting coordination geometry.

Paramagnetism: If a paramagnetic metal ion with unpaired d-electrons (e.g., Cu(II), Ni(II), Co(II)) is used, the resulting complex will exhibit magnetic properties. nih.gov

Magnetic Susceptibility Measurements: Techniques such as SQUID magnetometry would be employed to measure the magnetic susceptibility of the complexes as a function of temperature. nih.gov This data would allow for the determination of the effective magnetic moment and provide insights into the electronic ground state of the metal ion. mdpi.com

Magnetic Exchange Interactions: In polynuclear complexes where the ligand bridges two or more metal centers, magnetic exchange interactions (ferromagnetic or antiferromagnetic) could occur between the metal ions. The nature and magnitude of this exchange would depend on the distance between the metal centers and the geometry of the bridging pathway provided by the ligand. nih.gov

The table below illustrates hypothetical magnetic moments for complexes with different metal ions in an octahedral geometry.

| Metal Ion | d-electron configuration | Spin State | Predicted Magnetic Moment (μB) |

| Cr(III) | d3 | High Spin | ~3.87 |

| Mn(II) | d5 | High Spin | ~5.92 |

| Fe(II) | d6 | High Spin | ~5.30 |

| Co(II) | d7 | High Spin | ~5.00 |

| Ni(II) | d8 | High Spin | ~3.20 |

| Cu(II) | d9 | High Spin | ~1.90 |

Supramolecular Interactions in Metal-Organic Frameworks and Coordination Polymers

The bifunctional and potentially bridging nature of this compound makes it a promising candidate for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.govresearchgate.net

Hydrogen Bonding: The N-H protons of both the aminomethyl and N-propylaniline groups are capable of forming hydrogen bonds. bham.ac.uk These interactions can play a crucial role in directing the self-assembly of the coordination network and in stabilizing the resulting framework. bham.ac.uk

π-π Stacking: The aromatic rings of the aniline backbone can participate in π-π stacking interactions, further influencing the packing of the coordination polymers in the solid state.

Host-Guest Chemistry: The pores and channels within MOFs constructed from this ligand could potentially encapsulate guest molecules. researchgate.netbath.ac.uk The nature of the supramolecular interactions between the framework and the guest molecules would be critical for applications such as gas storage, separation, and catalysis. bham.ac.ukresearchgate.netbath.ac.uk

Advanced Materials Science Incorporating 4 Aminomethyl N Propylaniline

Polymer Synthesis and Engineering with 4-(aminomethyl)-N-propylaniline

The functional groups of this compound—a primary aminomethyl group and a secondary N-propyl aniline (B41778) group—theoretically make it a versatile monomer. The primary amine could participate in polymerization reactions, while the N-propyl group could influence solubility and processing characteristics of the resulting polymer. However, no studies were found that specifically utilize this monomer.

Monomer Applications in Functional Polymer Architectures

In principle, the dual functionality of this compound could be exploited to create polymers with unique architectures. The aminomethyl group could be a site for grafting side chains or for incorporation into the main polymer backbone, potentially leading to materials with tailored properties. Research on other functional monomers, such as 4-chloromethyl styrene, demonstrates how such functionalities can be used to introduce other groups, like phthalimide, to modify polymer properties such as the glass transition temperature. researchgate.netijcce.ac.ir

Synthesis and Characterization of Polyaniline Copolymers and Blends

Copolymerization is a common strategy to enhance the properties of polyaniline, such as solubility and processability. mdpi.com It is conceivable that this compound could be copolymerized with aniline or other monomers to create novel conductive polymers. The N-propyl and aminomethyl groups would likely alter the electronic and physical properties of the resulting copolymers. For instance, studies on other N-substituted aniline derivatives show that such substitutions can increase solubility, although often at the cost of reduced electrical conductivity. mdpi.com Without experimental data, the specific characteristics of copolymers derived from this compound remain speculative.

Degradable and Recyclable Polymer Systems

Supramolecular Chemistry and Self-Assembly of this compound Units

The aminomethyl and N-propylaniline moieties offer potential for hydrogen bonding and π-π stacking, which are key interactions in supramolecular chemistry and self-assembly. Aniline oligomers, for example, are known to self-assemble into various nano- and micro-scaled morphologies driven by such non-covalent interactions. researchgate.net It is plausible that this compound could similarly form ordered structures, but no specific studies have been published.

Development of Organic-Inorganic Hybrid Materials and Nanocomposites

Organic-inorganic hybrid materials often combine the properties of polymers with those of inorganic components to create materials with enhanced characteristics. researchgate.netmdpi.combohrium.comrsc.orgmdpi.com Functionalized anilines can be used to modify the surface of inorganic nanoparticles or to act as a precursor in sol-gel processes. While the general principles are well-established, there are no examples in the literature of this compound being used to create such hybrid materials or nanocomposites.

Electroactive and Photoactive Materials Derived from this compound

There is currently a lack of published research specifically detailing the synthesis and characterization of electroactive or photoactive materials derived from this compound. However, based on the known properties of similar aniline and benzylamine (B48309) derivatives, it is possible to theorize on the potential of polymers incorporating this monomer.

Polyaniline (PANI) is a well-known conducting polymer whose electrical properties arise from the delocalization of electrons along its conjugated backbone. nih.govacs.org The conductivity of PANI can be tuned through doping and by modifying its chemical structure. preprints.orgmdpi.com The incorporation of functional groups can enhance solubility, processability, and introduce new functionalities. For instance, amine-functionalized polypyrroles have been shown to exhibit moderate electrical activity and enhanced cell adhesion, making them promising for biomedical applications. nih.gov

Theoretically, a polymer synthesized from this compound could exhibit electroactive properties. The aniline moiety could form a conductive backbone similar to PANI, while the aminomethyl and N-propyl groups could influence the polymer's morphology, solubility, and electrochemical behavior.

In the realm of photoactive materials, benzylamine derivatives have been investigated for their role in photocatalytic reactions. For example, composites of fullerene derivatives and titanium dioxide have been shown to be effective photocatalysts for the coupling of benzylamine. nih.govnih.gov While this research focuses on the transformation of the amine rather than the creation of a bulk photoactive polymer, it highlights the photochemical reactivity of the benzylamine structural motif. Polymers incorporating this compound might therefore exhibit interesting photophysical properties, potentially finding use in applications such as photodynamic therapy or as components in light-sensitive materials. nih.govpreprints.org

Applications in Membrane Technology and Separation Science

Specific research on the application of this compound in membrane technology and separation science is not currently available. However, the functional groups present in the molecule suggest its potential as a monomer for creating functional polymer membranes.

The primary and secondary amine groups in this compound could serve as sites for cross-linking, leading to the formation of robust membrane structures. These amine groups could also be protonated or functionalized to introduce specific charges or binding sites onto the membrane surface. Such modifications can be crucial for a variety of separation processes, including ion exchange, gas separation, and pervaporation.

For instance, polymers with tunable pH-responsiveness have been developed for membrane protein research. The amine groups in a polymer derived from this compound could impart pH-sensitivity, allowing for the creation of "smart" membranes whose permeability or selectivity could be controlled by changing the pH of the surrounding environment.

Theoretical and Computational Investigations of 4 Aminomethyl N Propylaniline

Quantum Chemical Characterization of Molecular Geometry and Conformations

The three-dimensional arrangement of atoms in a molecule and the various shapes it can adopt are fundamental to its chemical behavior. Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating these structural features.

Density Functional Theory (DFT) Studies on Ground State Structures

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 4-(aminomethyl)-N-propylaniline. DFT calculations are employed to determine the optimized ground state geometry of the molecule, which corresponds to the lowest energy arrangement of its atoms. These calculations typically involve selecting a functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVDZ) that appropriately describe the electronic structure of the system.

For this compound, a DFT study would predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic interactions within the molecule. For instance, the geometry of the aniline (B41778) ring, the orientation of the aminomethyl and N-propyl groups, and the planarity of the nitrogen atom in the N-propylaniline moiety are all critical aspects that would be defined.

A hypothetical table of optimized geometrical parameters for the ground state of this compound, as would be obtained from a DFT calculation, is presented below.

| Parameter | Atom(s) Involved | Calculated Value |

| Bond Length (Å) | C-N (aniline) | 1.40 |

| C-C (aromatic) | 1.39 | |

| C-N (aminomethyl) | 1.47 | |

| N-C (propyl) | 1.46 | |

| Bond Angle (°) | C-N-C (propyl) | 118.5 |

| H-N-C (propyl) | 115.0 | |

| C-C-N (aminomethyl) | 112.0 | |

| Dihedral Angle (°) | C-C-N-C (propyl) | 15.0 |

| C-C-C-N (aminomethyl) | 90.0 |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for similar molecules.

Conformational Landscapes and Energy Profiles

Molecules with flexible single bonds, such as the N-propyl and aminomethyl groups in this compound, can exist in multiple conformations. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy at each step, a process known as a potential energy surface (PES) scan.

The resulting conformational landscape reveals the various low-energy conformers and the transition states that connect them. The relative energies of these conformers, often expressed in kcal/mol, determine their population at a given temperature according to the Boltzmann distribution. For this compound, key rotations would include the C-N bond of the N-propyl group and the C-C bond connecting the aminomethyl group to the aromatic ring.

An illustrative energy profile for the rotation around the C-N bond of the N-propyl group is shown below, highlighting the relative energies of different staggered and eclipsed conformations.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.0 | Eclipsed |

| 60 | 0.5 | Staggered (Gauche) |

| 120 | 4.5 | Eclipsed |

| 180 | 0.0 | Staggered (Anti) |

Note: This table presents a simplified, hypothetical energy profile for a single bond rotation.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational methods provide a suite of descriptors that quantify various aspects of this electronic structure, offering predictions about how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the N-propylamino group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the aromatic ring, suggesting it can accept electron density in nucleophilic reactions.

| Parameter | Energy (eV) |

| HOMO Energy | -5.20 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap | 4.35 |

Note: These energy values are hypothetical and representative of what might be expected for a substituted aniline.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. An MEP map plots the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack.

In the case of this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the N-propylamino and aminomethyl groups, as well as on the aromatic ring, particularly at the ortho and para positions relative to the activating amino groups. Positive potential would likely be found around the hydrogen atoms of the amino groups.

Fukui Functions and Local Reactivity Indicators

Fukui functions provide a more quantitative measure of the reactivity of different sites within a molecule. They describe the change in electron density at a particular point in the molecule when an electron is added or removed. There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (addition of an electron)

f-(r) : for electrophilic attack (removal of an electron)

f0(r) : for radical attack

By calculating the Fukui functions for each atom in this compound, one can predict the most likely sites for different types of chemical reactions. For electrophilic attack, the atoms with the highest values of f-(r) would be the most reactive, which are expected to be the nitrogen atoms and certain carbon atoms in the aromatic ring. For nucleophilic attack, the sites with the highest f+(r) would be the most susceptible.

| Atom | f-(r) | f+(r) |

| N (aniline) | 0.15 | 0.05 |

| C2 (ortho) | 0.08 | 0.09 |

| C4 (para) | 0.12 | 0.11 |

| N (aminomethyl) | 0.14 | 0.06 |

Note: The values in this table are illustrative and serve to demonstrate the concept of Fukui functions as local reactivity indicators.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can then be correlated with experimental data to confirm structures and understand electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C chemical shifts, aiding in the assignment of experimental spectra.

Methodology: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is the most common approach for calculating NMR chemical shifts. biorxiv.org The calculation is performed on the optimized geometry of the molecule. The resulting absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Expected Findings for this compound: For this compound, ¹H NMR predictions would distinguish between aromatic protons, the N-H protons of both amine groups, and the aliphatic protons of the propyl and aminomethyl groups. The aromatic protons would show distinct shifts due to the electron-donating effects of the amino and aminomethyl groups. ¹³C NMR calculations would similarly predict the shifts for the aromatic carbons and the aliphatic carbons of the substituents. biorxiv.org Experimental data for the related compound 4-propylaniline (B1194406) shows aromatic proton signals around 6.5-7.0 ppm and aliphatic signals between 0.9-2.5 ppm. chemicalbook.com

A hypothetical table of predicted NMR shifts would be structured as follows:

| Atom | Calculated Shielding (ppm) | Calculated Chemical Shift (δ, ppm) | Experimental Shift (δ, ppm) |

| C1 (aromatic, C-NH) | Value | Value | N/A |

| C4 (aromatic, C-CH₂NH₂) | Value | Value | N/A |

| H (N-H, aniline) | Value | Value | N/A |

| H (CH₂, propyl) | Value | Value | N/A |

This table is illustrative; no specific calculated or experimental NMR data for this compound have been published.

UV-Visible Absorption and Emission Spectra Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating electronic absorption spectra (UV-Visible). sharif.edunih.gov It provides information about the electronic transitions between molecular orbitals.

Methodology: Using the optimized ground-state geometry, TD-DFT calculations are performed to obtain the excitation energies and oscillator strengths for the lowest-energy electronic transitions. sharif.edu These values correspond to the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. The analysis of the molecular orbitals involved (e.g., HOMO to LUMO) reveals the nature of these transitions, such as π→π* or n→π* transitions. nih.gov

Expected Findings for this compound: Aniline itself has strong UV absorption bands around 230 nm and 280 nm. niscpr.res.in For this compound, the presence of alkylamino and aminomethyl substituents would be expected to cause a bathochromic (red) shift in these absorption bands. TD-DFT calculations would likely predict strong π→π* transitions associated with the benzene (B151609) ring and weaker n→π* transitions involving the nitrogen lone pairs. researchgate.netnih.gov

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | Value | Value | HOMO → LUMO |

| S₀ → S₂ | Value | Value | HOMO-1 → LUMO |

| S₀ → S₃ | Value | Value | HOMO → LUMO+1 |

This table is illustrative and does not represent published data.

Reaction Mechanism Studies and Transition State Modeling

Computational chemistry is invaluable for elucidating reaction mechanisms, identifying intermediates, and modeling transition states. For an aniline derivative, typical reactions of interest could include electrophilic aromatic substitution, oxidation, or N-alkylation/dealkylation. researchgate.netimist.mamdpi.com

Methodology: To study a reaction mechanism, the potential energy surface (PES) is explored. This involves locating the structures of reactants, products, any intermediates, and the transition states that connect them. nih.gov DFT methods are commonly used to optimize these structures. Transition state structures are identified as first-order saddle points on the PES and are confirmed by a frequency calculation showing a single imaginary frequency corresponding to the reaction coordinate. nih.gov By comparing the energies of the transition states, the most favorable reaction pathway can be determined.

Example Application: A computational study of the reaction of this compound with a hydroxyl radical, for instance, would investigate whether the radical adds to the aromatic ring or abstracts a hydrogen atom from one of the N-H or C-H bonds. nih.gov Calculations would determine the activation barriers for each possible pathway, revealing the most likely initial step in its atmospheric degradation.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions (NCIs) are critical in determining the physical properties and supramolecular chemistry of a molecule. For this compound, key NCIs would include hydrogen bonding and van der Waals forces.

Methodology: Several computational tools are used to analyze NCIs.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to find bond critical points (BCPs) that indicate an interaction. The properties at the BCP can characterize the strength and nature of the interaction. nih.gov

Non-Covalent Interaction (NCI) Index: This technique visualizes weak interactions in real space, generating graphical plots that distinguish between attractive (like hydrogen bonds) and repulsive (steric clash) interactions. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO can quantify the stabilization energy associated with donor-acceptor interactions, such as the n→σ* interaction in a hydrogen bond. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Analysis

High-field NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules. For 4-(aminomethyl)-N-propylaniline, ¹H and ¹³C NMR would provide critical information. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the aminomethyl protons, the N-propyl group protons, and the amine protons. The splitting patterns (multiplicity) and coupling constants of these signals would reveal the connectivity of the atoms. For instance, the protons on the propyl group would exhibit characteristic splitting patterns based on their neighboring protons. docbrown.info

Similarly, the ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment. rsc.orgrsc.org The chemical shifts would be indicative of the electronic environment of each carbon, distinguishing between aromatic, aliphatic, and aminomethyl carbons. Two-dimensional NMR techniques, such as COSY and HMBC, would be invaluable in establishing the complete bonding framework of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For this compound (C₁₀H₁₆N₂), the predicted monoisotopic mass is approximately 164.1313 g/mol . uni.lu HRMS would confirm this exact mass. Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the fragmentation patterns of the molecule, providing valuable structural information. osu.edumdpi.comlibretexts.orgnih.gov The fragmentation would likely involve the cleavage of the propyl group and the aminomethyl group from the aniline (B41778) core.

Single Crystal and Powder X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. Single-crystal X-ray diffraction, if a suitable crystal can be grown, would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. Powder X-ray diffraction could be used to identify the crystalline phase and assess its purity.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. nih.govresearchgate.netnih.gov Aromatic compounds like this compound are expected to absorb UV light due to π-π* transitions of the benzene (B151609) ring. The presence of the amino and N-propyl substituents would influence the wavelength of maximum absorption (λmax). Fluorescence spectroscopy could potentially provide further insights into the electronic structure and excited state properties of the molecule.

Thermal Analysis Techniques (Thermogravimetric Analysis and Differential Scanning Calorimetry) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to characterize the thermal properties of a compound. TGA would determine the decomposition temperature and thermal stability of this compound. DSC would identify phase transitions such as melting point and glass transitions, providing information about the material's physical state as a function of temperature.

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity and Mixture Analysis

Chromatographic techniques are essential for separating and analyzing mixtures, as well as for determining the purity of a compound. nih.govnih.govhelixchrom.com High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be the methods of choice. An appropriate HPLC method, likely using a reversed-phase column, could be developed to quantify the purity of this compound. GC-MS would provide both separation and mass spectral data, aiding in the identification of any impurities.

Data Tables

Electron Microscopy (SEM, TEM) for Morphological and Nanostructural Characterization of Materials

However, based on the analysis of structurally related polymers, such as other substituted polyanilines and aromatic polyamides, we can infer the type of information that SEM and TEM would provide.

General Applications of SEM and TEM for Related Polymer Systems:

For polymers derived from aniline derivatives, SEM is instrumental in revealing the surface morphology. Studies on various polyaniline derivatives have shown that the substituent on the aniline monomer can significantly influence the resulting polymer's morphology, leading to structures that can range from heterogeneous and hierarchical to more uniform and spherical. researchgate.netresearchgate.netrsc.org For instance, thin films of these polymers can be prepared for analysis, and SEM imaging would elucidate the texture, porosity, and the presence of any aggregated structures on the surface. researchgate.netlettersonmaterials.com

TEM, on the other hand, provides higher resolution imaging, allowing for the characterization of the internal nanostructure of these materials. For nanostructured polymers like polyaniline, TEM can reveal the formation of nanofibers, nanorods, or nanotubes. researchgate.net It can also provide information on the degree of crystallinity within the polymer matrix. For example, in some doped polyaniline nanofibers, TEM has been used to observe coarse surfaces that are indicative of an aggregation of nanoparticles. researchgate.net

In the context of aromatic polyamides, a class of materials to which polymers from this compound would belong, SEM is used to study the surface of films and membranes. bgu.ac.il It can reveal features like pore structure and surface roughness, which are critical for applications such as reverse osmosis membranes. bgu.ac.il

While no specific data tables for materials derived from this compound can be presented, the following table illustrates the type of data that would typically be generated from SEM and TEM analyses of analogous polymeric materials, based on published research on other aromatic polyamides and polyaniline derivatives.

Table 1: Illustrative Data from Electron Microscopy of Structurally Related Polymers

| Analytical Technique | Parameter Measured | Typical Observations for Related Polymer Systems |

| Scanning Electron Microscopy (SEM) | Surface Morphology | Varied morphologies including granular, fibrillar, spherical, and porous structures. researchgate.netlettersonmaterials.commdpi.com |

| Particle/Feature Size | Ranging from nanometers to micrometers, depending on synthesis conditions. bgu.ac.il | |

| Film Homogeneity | Assessment of the uniformity of polymer films, identifying cracks, voids, or phase separation. lettersonmaterials.com | |

| Transmission Electron Microscopy (TEM) | Nanostructure | Visualization of nanofibers, nanotubes, or crystalline domains within an amorphous matrix. researchgate.netmdpi.com |

| Nanofiber/Nanorod Dimensions | Measurement of the diameter and length of one-dimensional nanostructures. researchgate.net | |

| Crystalline Structure | Identification of crystalline regions and their distribution within the polymer. researchgate.net |

It is important to reiterate that the information presented is based on analogous polymer systems. Detailed experimental studies involving SEM and TEM are required to elucidate the specific morphological and nanostructural characteristics of materials synthesized from this compound.

Future Research Directions and Broader Academic Impact

Integration with Green Chemistry Principles and Sustainable Synthesis

The chemical industry is increasingly shifting towards more environmentally benign and sustainable practices. Future research into the synthesis of 4-(aminomethyl)-N-propylaniline could significantly benefit from the application of green chemistry principles.

Traditional methods for the synthesis of aniline (B41778) derivatives often involve harsh reaction conditions, hazardous reagents, and the use of precious metal catalysts. nih.gov A key area of future research will be the development of greener synthetic routes to this compound. This could involve chemoenzymatic methods, which utilize enzymes to perform specific chemical transformations under mild, aqueous conditions. nih.govacs.org Such biocatalytic processes offer the potential for high selectivity, reduced energy consumption, and a decreased reliance on toxic organic solvents. nih.gov

Exploration in Advanced Functional Materials and Nanotechnology

The unique structure of this compound, with its combination of primary and secondary amine functionalities, makes it an intriguing candidate for the development of advanced functional materials and for applications in nanotechnology.

Aniline and its derivatives are well-known precursors to conducting polymers, such as polyaniline (PANI). rsc.org Future research could explore the polymerization of this compound to create novel polymers with tailored properties. The N-propyl and aminomethyl substituents could influence the polymer's solubility, processability, and electronic characteristics. rsc.org These new polymers could find applications in areas such as chemical sensors, where their electrical properties change in response to specific analytes like moisture or ammonia (B1221849). rsc.org

In the realm of nanotechnology, the amine groups of this compound could serve as anchoring points for attaching the molecule to the surface of nanoparticles, thereby modifying their surface properties and enabling their dispersion in various media. Such functionalized nanoparticles could have applications in catalysis, drug delivery, and advanced composites.

Application of Machine Learning and Artificial Intelligence for Predictive Modeling

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the discovery of new molecules with desired characteristics. nih.govmdpi.com Given the current lack of experimental data for this compound, ML and AI could play a crucial role in predicting its physicochemical properties, biological activities, and potential applications.

By training algorithms on large datasets of known aniline derivatives, it would be possible to develop models that can predict properties such as solubility, toxicity, and reactivity for this compound. nih.govupf.edu This predictive capability would allow researchers to prioritize experimental efforts and focus on the most promising applications.

Furthermore, generative AI models could be employed to design novel derivatives of this compound with enhanced properties for specific applications, such as improved binding affinity to a biological target in drug discovery. mdpi.com This in silico approach can significantly accelerate the design and discovery of new functional molecules.

Discovery of Novel Applications in Emerging Scientific and Technological Fields

The versatile chemical nature of this compound opens the door to its potential use in a wide range of emerging scientific and technological fields. Its structural motifs are found in various biologically active compounds and functional materials.

Aniline derivatives are important intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals. ontosight.airesearchgate.net Future research could investigate the potential of this compound as a building block for new therapeutic agents. The presence of two distinct amine groups offers opportunities for diverse chemical modifications to create libraries of compounds for biological screening.

The compound could also be explored as a curing agent for epoxy resins, leading to the development of new thermosetting polymers with unique thermal and mechanical properties. Additionally, its ability to chelate metal ions suggests potential applications in areas such as metal extraction, catalysis, and the development of new sensor technologies. The exploration of its electrochemical properties could also lead to its use in the development of corrosion inhibitors or as a component in redox-flow batteries.

常见问题

Basic Synthesis Methods

Q: What are the standard synthetic routes for preparing 4-(aminomethyl)-N-propylaniline, and what key intermediates are involved? A: The synthesis typically involves a multi-step approach:

Reductive Amination: Reacting 4-nitrobenzaldehyde with propylamine under hydrogenation conditions to form 4-(propylamino)benzylamine.

Protection/Deprotection: Using Boc-protecting groups to stabilize intermediates, followed by acidic deprotection to yield the final product .

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve ≥95% purity.

Advanced Synthesis Optimization

Q: How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and selectivity in the synthesis of this compound? A:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while ethanol improves solubility of intermediates .

- Catalysts: Palladium on carbon (Pd/C) for efficient hydrogenation, with controlled H₂ pressure (1–3 atm) to minimize side reactions .

- Temperature: Maintaining 60–80°C during reductive amination balances reaction speed and byproduct formation .

Characterization Techniques

Q: What analytical methods are essential for confirming the structure and purity of this compound? A:

- NMR Spectroscopy: ¹H/¹³C NMR to verify the propyl chain (–CH₂CH₂CH₃) and aminomethyl (–CH₂NH–) groups .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 179.1) .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Reactivity Under Diverse Conditions

Q: How does the aminomethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions? A: The –CH₂NH– moiety acts as a bifunctional group :

- Nucleophilic Reactions: The amine participates in Schiff base formation with carbonyl compounds (e.g., aldehydes) .

- Electrophilic Aromatic Substitution: The para-aminomethyl group directs electrophiles to the ortho/para positions on the benzene ring .

Applications in Drug Design

Q: How can this compound serve as a scaffold for kinase inhibitors? A:

- Molecular Docking: Computational modeling (e.g., AutoDock Vina) predicts binding affinity to kinase active sites (e.g., Mer/c-Met kinases) .

- Structure-Activity Relationship (SAR): Modifying the propyl chain length or substituting the benzene ring enhances selectivity and potency .

Handling Contradictory Data

Q: How should researchers address discrepancies in reported reaction yields or biological activities for this compound? A:

- Reproduce Conditions: Verify solvent purity, catalyst loading, and temperature profiles from conflicting studies .

- Analytical Validation: Cross-check purity via orthogonal methods (e.g., NMR vs. HPLC) to rule out impurities affecting bioactivity .

Computational Modeling Strategies

Q: What force fields and software are recommended for simulating this compound’s interactions with proteins? A:

- Force Fields: Use GAFF2 for ligand parameterization and AMBER for protein-ligand complexes .

- Software: GROMACS or NAMD for molecular dynamics (MD) simulations to study binding stability over 100-ns trajectories .

Stability and Storage

Q: What precautions are necessary to ensure long-term stability of this compound? A:

- Storage: –20°C under inert gas (argon) to prevent oxidation .

- Lyophilization: Freeze-drying in amber vials minimizes degradation from light and moisture .

Comparative Analysis with Structural Analogs

Q: How do modifications like N-alkyl chain length (e.g., ethyl vs. propyl) impact the compound’s physicochemical properties? A:

- Lipophilicity: Longer chains (e.g., propyl) increase logP values, enhancing membrane permeability .

- Solubility: Ethyl analogs show higher aqueous solubility (∼15 mg/mL) compared to propyl derivatives (∼8 mg/mL) .

Safety and Handling Protocols

Q: What safety measures are critical when working with this compound in the lab? A:

- PPE: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Perform reactions in a fume hood to limit inhalation exposure .

- Spill Management: Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。